molecular formula C20H15ClFN5O2S B11242021 2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B11242021
M. Wt: 443.9 g/mol
InChI Key: LSXQVMHRXQIQGI-UHFFFAOYSA-N
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Description

2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core, a chlorophenyl group, and a fluorophenylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes involved in key biological pathways, such as kinases and proteases, by binding to their active sites.

    Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and bind to various receptors makes it a versatile compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C20H15ClFN5O2S

Molecular Weight

443.9 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H15ClFN5O2S/c21-13-3-7-15(8-4-13)27-18-16(10-24-27)19(29)26-20(25-18)30-11-17(28)23-9-12-1-5-14(22)6-2-12/h1-8,10H,9,11H2,(H,23,28)(H,25,26,29)

InChI Key

LSXQVMHRXQIQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)F

Origin of Product

United States

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